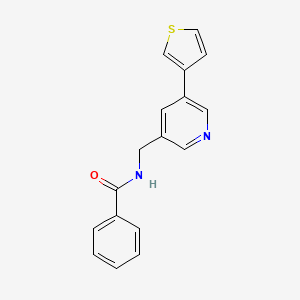

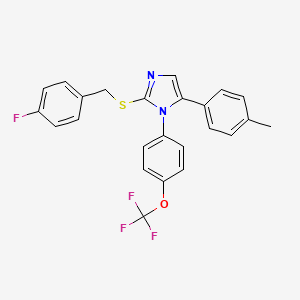

![molecular formula C28H25N3OS B2818929 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-02-1](/img/structure/B2818929.png)

2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

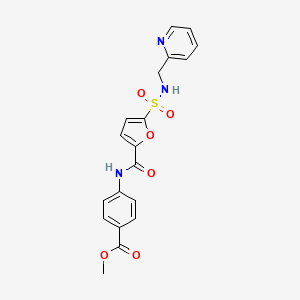

The compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are found in a wide range of biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The compound contains a pyrrolopyrimidine core, which is a bicyclic structure containing a pyrimidine ring fused to a pyrrole ring. It also has a phenyl group and a tolyl group attached to the pyrrolopyrimidine core, and a thioether group linking the pyrrolopyrimidine core to a dimethylbenzyl group .Chemical Reactions Analysis

Pyrrolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present and the reaction conditions. For example, they can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing is a crucial mechanism by which bacteria communicate and coordinate their behavior. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been investigated as a potential quorum sensing inhibitor. Specifically:

- LasB System : This compound demonstrated promising quorum-sensing inhibition in the LasB system, with an IC50 of 115.2 μg/mL. LasB is a key enzyme involved in virulence production and biofilm formation in Gram-negative bacteria, including Pseudomonas aeruginosa .

Cancer Research

The synthesis of novel benzothiazole-2-thiol derivatives, including our compound of interest, has implications in cancer research. These derivatives were evaluated against various human cancer cell lines. Further investigations are needed to understand their specific mechanisms of action and potential as anticancer agents .

Drug Development Template

Computational calculations suggest that 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one could serve as a template for drug development. Its binding affinity to the active site of the quorum sensing LasR system indicates its potential as a scaffold for designing new compounds .

Future Directions

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3OS/c1-18-13-14-19(2)22(15-18)17-33-28-30-25-23(21-10-5-4-6-11-21)16-29-26(25)27(32)31(28)24-12-8-7-9-20(24)3/h4-16,29H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSMRPKIYTUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)

![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2818866.png)